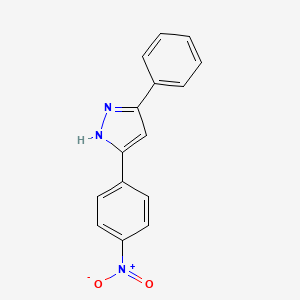

3-(4-nitrophenyl)-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-18(20)13-8-6-12(7-9-13)15-10-14(16-17-15)11-4-2-1-3-5-11/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLRDWVOGANZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 3 4 Nitrophenyl 5 Phenyl 1h Pyrazole

Traditional and Modern Cyclization Approaches for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is predominantly achieved through cyclization reactions that construct the five-membered ring from acyclic precursors. These methods have evolved to offer greater control over the substitution pattern of the final product.

One of the most established and widely used methods for synthesizing pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) and its derivatives. researchgate.netorientjchem.org This approach typically proceeds in two stages: the initial formation of a 4,5-dihydropyrazole (pyrazoline) intermediate, followed by an oxidation step to yield the aromatic pyrazole. For the synthesis of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole, the key precursor is a chalcone (B49325) bearing the 4-nitrophenyl and phenyl groups, such as 1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one. The reaction involves the cyclocondensation of the chalcone with hydrazine hydrate (B1144303), often in a suitable solvent like ethanol (B145695). ijcmas.com

The initial step in the reaction of a chalcone with hydrazine is the formation of a pyrazoline intermediate. aip.orgscispace.com This is a crucial step where the regiochemistry of the final product is determined. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration.

The regioselectivity of this cyclization is governed by the electronic nature of the substituents on the chalcone. In the case of 1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one, the carbonyl group is attached to the phenyl ring, and the β-carbon is attached to the electron-withdrawing 4-nitrophenyl group. The initial nucleophilic attack by the -NH2 group of hydrazine occurs at the electrophilic β-carbon, leading to the formation of an intermediate that cyclizes to produce 3-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrazole as the major regioisomer. The synthesis is often carried out by refluxing the reactants in a solvent like ethanol or 2-butanol for several hours. ijcmas.comaip.org

Table 1: Synthesis of 4,5-Dihydropyrazole Intermediate from Chalcone

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | Reflux, 2 hrs | 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Not specified | ijcmas.com |

| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 2-Butanol | Reflux, 30 hrs | 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | 45.07 | aip.org |

The 4,5-dihydropyrazole intermediate obtained from the chalcone-hydrazine cyclocondensation is not aromatic. To obtain the stable this compound, an oxidation or dehydrogenation step is required to introduce the second double bond into the ring. A variety of oxidizing agents and conditions can be employed for this aromatization process.

Common methods include the use of mild oxidizing agents like iodine in a suitable solvent. nih.govacs.org Other protocols utilize reagents such as tetrabutylammonium peroxydisulfate, which provides a clean and efficient oxidation in short reaction times. researchgate.net In some cases, simply heating the pyrazoline intermediate in a high-boiling solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere can effect the dehydrogenation. organic-chemistry.org The choice of oxidant can be critical to avoid side reactions and ensure a high yield of the desired aromatic pyrazole.

Table 2: Dehydrogenation of 4,5-Dihydropyrazoles to Pyrazoles

| Substrate | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazolines | Bromine | Not specified | Mild conditions | 1,3,5-Trisubstituted Pyrazoles | Very good | organic-chemistry.org |

| 1,3,5-Trisubstituted Pyrazolines | DMSO / O₂ | DMSO | Heating | 1,3,5-Trisubstituted Pyrazoles | Good | organic-chemistry.org |

| 3,5-Diaryl-1-phenyl-2-pyrazolines | Tetrabutylammonium peroxydisulfate | Acetonitrile | Thermal | 3,5-Diaryl-1-phenyl-pyrazoles | Not specified | researchgate.net |

| 3,5-Diarylpyrazoline | Iodine / DMSO | DMSO | Reflux | 3,5-Diarylpyrazole | 85 | acs.org |

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry and involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov To synthesize this compound via this route, the required precursor is 1-(4-nitrophenyl)-3-phenylpropane-1,3-dione.

Table 3: Pyrazole Synthesis from 1,3-Diketones

| 1,3-Diketone Precursors | Hydrazine Source | Solvent / Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ketone + Acid Chloride (in situ) | Hydrazine | Toluene / Lithium base | Room Temp | Substituted Pyrazole | organic-chemistry.org |

| 1,3-Diketone | Hydrazine Derivatives | N,N-Dimethylacetamide / Acid | Room Temp | Substituted Pyrazole | nih.gov |

| 1,3-Diketone | Hydrazines | Ethylene Glycol | Room Temp | Substituted Pyrazole | mdpi.com |

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.com This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds, and the dipolarophiles are alkynes. rsc.orgwikipedia.org

To synthesize this compound, two main pathways can be envisioned:

The reaction of phenyldiazomethane with 1-ethynyl-4-nitrobenzene.

The reaction of (4-nitrophenyl)diazomethane with phenylacetylene.

The regioselectivity of the cycloaddition is a critical consideration and is influenced by both electronic and steric factors of the substituents on the diazo compound and the alkyne. researchgate.net These reactions can often be performed under mild, catalyst-free conditions simply by heating the components. rsc.org An alternative approach within this category is the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with alkenes or alkynes, which also proceeds with high regioselectivity to afford pyrazoles or pyrazolines. nih.gov

Cyclocondensation Reactions of Chalcones with Hydrazines

Metal-Catalyzed Synthetic Routes to Pyrazole Derivatives

In recent years, metal-catalyzed reactions have emerged as highly efficient tools for the synthesis of complex heterocyclic molecules, including pyrazoles. nih.gov These methods often offer advantages such as milder reaction conditions, higher yields, and access to a broader range of substituted derivatives. Various transition metals, including copper, palladium, ruthenium, and nickel, have been employed to catalyze pyrazole formation. organic-chemistry.orgmdpi.comrsc.orgnih.gov

For instance, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature in a short time. organic-chemistry.org Copper has also been used to catalyze domino C-N coupling/hydroamination reactions of acetylenes and diamines to form pyrazoles. nih.gov Another innovative approach is the nickel-catalyzed one-pot, three-component reaction of an acetophenone, an aldehyde, and hydrazine. mdpi.com To form the target molecule, this could involve the reaction of acetophenone, 4-nitrobenzaldehyde, and hydrazine in the presence of a heterogeneous nickel catalyst. Palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide also provide a direct route to substituted pyrazoles. organic-chemistry.org These metal-catalyzed multicomponent reactions are particularly attractive as they allow for the rapid assembly of complex pyrazole structures from simple and readily available starting materials.

Table 4: Examples of Metal-Catalyzed Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Copper(I) | Aerobic Oxidative Cyclization | β,γ-Unsaturated Hydrazones | Substituted Pyrazoles | nih.gov |

| Nickel (heterogeneous) | One-pot, Three-component | Acetophenone, Aldehyde, Hydrazine | 1,3,5-Trisubstituted Pyrazoles | mdpi.com |

| Palladium | Four-component Coupling | Alkyne, Hydrazine, CO, Aryl Iodide | Substituted Pyrazoles | organic-chemistry.org |

| Silver | Sequential Reaction | N'-benzylidene tolylsulfonohydrazides, β-ketoester | Trifluoromethylated Pyrazoles | mdpi.comnih.gov |

| Ruthenium | Acceptorless Dehydrogenative Coupling | 1,3-Diols, Hydrazines | Substituted Pyrazoles/Pyrazolines | organic-chemistry.org |

Palladium-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the synthesis of complex heterocyclic systems like substituted pyrazoles. Methodologies such as the Suzuki, Heck, and Sonogashira couplings are frequently employed to construct the 3,5-diarylpyrazole scaffold or to further functionalize it.

Suzuki Coupling: This reaction typically involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. For the synthesis of this compound, this could involve reacting a pyrazole-halide with an appropriate boronic acid. For instance, a pyrazolyl bromide could be coupled with 4-carbamoylphenylboronic acid in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride to form a complex pyrazole derivative. dergipark.org.tr

Heck Reaction: The Heck reaction facilitates the substitution of a hydrogen atom in an alkene with an aryl, vinyl, or benzyl group from a corresponding halide. researchgate.net This method can be used to synthesize pyrazole-containing hybrids by coupling ethenyl-pyrazoles with bromo-indoles in a ligandless palladium-catalyzed system. researchgate.net The reaction is a versatile tool for creating complex molecules with pyrazole cores. mdpi.comacs.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a key step in synthesizing various heterocyclic systems. tandfonline.com An efficient one-step synthesis of pyrazole rings can be achieved through a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones, catalyzed by a Pd(II)/Cu(I) system. nih.govresearchgate.net This method is noted for its broad functional group tolerance. nih.gov For example, 5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene using a PdCl2(PPh3)2/CuI catalyst to produce 4-(phenylethynyl)pyrazoles in high yields. tandfonline.com

Table 1: Overview of Palladium-Coupling Reactions in Pyrazole Synthesis

| Coupling Reaction | Typical Reactants | Catalyst System (Example) | Key Bond Formed |

|---|---|---|---|

| Suzuki | Pyrazole-halide + Arylboronic acid | Pd(PPh3)2Cl2, K2CO3 | Aryl-Pyrazole (C-C) |

| Heck | Ethenyl-pyrazole + Aryl-halide | Pd(OAc)2 (ligandless) | Aryl-Vinyl-Pyrazole (C-C) |

| Sonogashira | Pyrazole-halide + Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | Alkynyl-Pyrazole (C-C) |

Copper-Catalyzed Synthetic Protocols

Copper-catalyzed reactions offer a valuable alternative to palladium-based methods, particularly for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial for synthesizing and functionalizing N-heterocycles like pyrazoles.

Ullmann Condensation/Coupling: The classic Ullmann condensation is a copper-promoted conversion of aryl halides to form aryl ethers, thioethers, and amines. wikipedia.org This reaction and its modern variations are used for the N-arylation of heterocycles, including pyrazoles, imidazoles, and indoles. researchgate.netorganic-chemistry.org The reaction typically requires a copper catalyst (CuI is common), a base, and often a ligand to facilitate the coupling. researchgate.netmdpi.com While traditional methods used harsh conditions with high temperatures and polar solvents, newer protocols with specific ligands allow the reaction to proceed under milder conditions. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a prime example of "click chemistry," the CuAAC reaction provides a highly efficient and regioselective method for creating 1,2,3-triazole rings from azides and terminal alkynes. researchgate.netuni-lj.sirsc.org This protocol is exceptionally reliable and chemo-orthogonal, making it suitable for a wide range of applications in medicinal chemistry and materials science. nih.gov While this reaction forms a triazole, not a pyrazole, the principles of copper(I) catalysis are central to modern heterocyclic synthesis and can be applied to related transformations. nih.govnih.gov The development of various copper catalyst systems, including copper(I) and copper(II) salts or nanoparticles, has expanded the scope of this powerful reaction. rsc.org

Multicomponent Reaction (MCR) Strategies for Accessing this compound Analogues

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and often being highly atom-economical. nih.gov MCRs are particularly valuable for rapidly generating libraries of structurally diverse compounds, such as analogues of this compound.

For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized via a four-component condensation of reagents like hydrazine hydrate, ethyl acetoacetate, various aldehydes, and malononitrile. nih.gov The choice of catalyst and reaction conditions (e.g., conventional heating vs. microwave irradiation) can significantly impact reaction times and yields. nih.gov Similarly, a one-pot, three-component protocol using isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines under solvent-free conditions provides an environmentally friendly route to highly functionalized pyrazoles. tandfonline.com

Green Chemistry Principles Applied to Pyrazole Synthesis

The synthesis of pyrazole derivatives has increasingly benefited from the application of green chemistry principles, which aim to create more sustainable and environmentally benign chemical processes. nih.govbenthamdirect.com Key strategies include the use of alternative energy sources, green solvents, and recyclable catalysts. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. eurekaselect.com These benefits include dramatically reduced reaction times (from hours to minutes), lower energy consumption, improved product yields, and enhanced selectivity. benthamdirect.comacs.orgtandfonline.com Microwave-assisted methods have been successfully applied to synthesize a wide variety of pyrazole derivatives, including complex hybrids and fused-ring systems. dergipark.org.trnih.govrsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, provides another green alternative to traditional methods. benthamdirect.com Ultrasound irradiation enhances reaction rates and yields, often under milder conditions. asianpubs.org This technique has been used for the synthesis of pyrazolines, isoxazolines, and other heterocyclic compounds, demonstrating its utility in creating biologically active molecules. rsc.orgnih.gov

Solvent-Free and Water-Based Syntheses: A core tenet of green chemistry is the reduction or elimination of hazardous organic solvents. tandfonline.com Many modern pyrazole syntheses are now designed to proceed under solvent-free conditions or in environmentally benign solvents like water or ethanol-water mixtures. nih.govtandfonline.comacs.org These approaches not only reduce environmental impact but also often simplify product isolation and purification. tandfonline.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrazoles

| Method | Typical Reaction Time | Energy Source | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to Days | Oil bath, heating mantle | Well-established protocols |

| Microwave Irradiation | Minutes | Microwaves | Rapid heating, shorter time, higher yields dergipark.org.tracs.org |

| Ultrasonic Irradiation | Minutes to Hours | High-frequency sound waves | Enhanced rates, improved yields, milder conditions benthamdirect.comasianpubs.org |

Functionalization Reactions of the this compound Core

The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The most common sites for derivatization are the pyrazole nitrogen (N1) and the two aromatic rings.

The N1 position of the pyrazole ring is a primary site for functionalization, as the N-H proton can be readily substituted.

N-Alkylation: This involves the introduction of an alkyl group onto the N1 nitrogen. The reaction is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base.

N-Arylation: The introduction of an aryl group at the N1 position is a crucial modification for creating many biologically active diarylpyrazoles. nih.gov This can be accomplished using methods like the Ullmann condensation with an aryl halide (e.g., 4-fluoronitrobenzene or 2-fluoronitrobenzene) under thermal or microwave conditions. researchgate.net Palladium-catalyzed C-N coupling reactions also provide an efficient route for N-arylation. The regioselectivity of N-arylation can be influenced by steric factors and the reaction conditions employed. researchgate.netorganic-chemistry.org

The pendant phenyl and 4-nitrophenyl rings offer further opportunities for structural diversification.

Reduction of the Nitro Group: The nitro group on the 4-nitrophenyl moiety is a versatile functional handle. It can be readily reduced to an amino group using standard reducing agents (e.g., SnCl2/HCl, H2/Pd-C). This resulting aniline derivative can then undergo a wide array of subsequent reactions, such as diazotization, acylation, or sulfonylation, to introduce new functionalities.

Electrophilic Aromatic Substitution: The phenyl ring at the C5 position and the N-phenyl group (if present) can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com The position of substitution (ortho, meta, or para) is directed by the existing substituents on the ring and the pyrazole core itself. For an N-phenyl group, substitution often occurs at the para position. researchgate.net The presence of electron-withdrawing groups, such as nitro or trifluoromethyl, on the phenyl rings can influence the antinociceptive and anti-inflammatory efficacy of the final compound. frontiersin.orgnih.gov

Introduction and Reactivity of Exocyclic Functional Groups (e.g., C=C, C=N)

The introduction of exocyclic double bonds, specifically carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds, onto the this compound core significantly expands its synthetic utility. These functional groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The primary strategies for installing these groups involve the functionalization at the C4 position of the pyrazole ring, which is susceptible to electrophilic substitution.

Introduction of Exocyclic C=C Bonds

A prevalent method for the introduction of an exocyclic C=C bond at the C4 position of the pyrazole nucleus is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a pyrazole-4-carbaldehyde with an active methylene compound. For instance, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can react with various active methylene compounds, such as malononitrile, in the presence of a mild base like ammonium carbonate to yield the corresponding α,β-unsaturated nitrile derivative. This method is efficient and proceeds under relatively mild conditions.

Another significant route to styrylpyrazoles involves the reaction of 3-styrylchromones with hydrazine derivatives. The reaction of (Z)- or (E)-3-styryl-4H-chromen-4-ones with hydrazine hydrate can lead to the formation of (Z)- and (E)-3(5)-(2-hydroxyphenyl)-4-styryl-1H-pyrazoles, respectively nih.gov. The presence of a nitro group on the styryl moiety can influence the stereochemical outcome of the reaction by stabilizing the intermediate through electronic conjugation, favoring the formation of the more stable (E)-isomer nih.gov.

The Suzuki coupling reaction offers another versatile method for creating C-C bonds. For example, (E)-3,5-dinitro-4-styryl-1H-pyrazoles can be synthesized by coupling 4-bromopyrazoles with styryl boronic acids nih.gov. The electron-withdrawing nitro groups in this case can enhance the rate of the oxidative addition step in the catalytic cycle nih.gov.

| Reactants | Reagents and Conditions | Product | Yield (%) |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Malononitrile | Ammonium carbonate, Ethanol/Water, Reflux | 2-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile | Not Specified |

| 4-Bromopyrazole, Styryl boronic acid | Palladium catalyst | (E)-3,5-dinitro-4-styryl-1H-pyrazole | Not Specified |

| (E,E)-cinnamylideneacetophenone, Diazomethane | Room temperature | 3-benzoyl-4-styryl-2-pyrazoline | Not Specified |

Reactivity of Exocyclic C=C Bonds

Once installed, the exocyclic C=C bond in styrylpyrazoles exhibits reactivity characteristic of α,β-unsaturated systems, participating in various cycloaddition reactions.

Diels-Alder Reactions: Styrylpyrazoles can function as dienophiles in Diels-Alder cycloadditions. For example, N-substituted 3-styrylpyrazoles react with o-benzoquinodimethane, generated in situ, to afford naphthylpyrazoles nih.gov. The reactivity of the styryl double bond is enhanced by the presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring of the styryl moiety nih.gov.

1,3-Dipolar Cycloadditions: The exocyclic double bond of styrylpyrazoles can also participate in 1,3-dipolar cycloaddition reactions. For instance, the reaction of (E,E)-cinnamylideneacetophenones with diazomethane leads to the formation of 3-benzoyl-4-styryl-2-pyrazolines nih.gov. The reaction proceeds regioselectively with the Cα=Cβ double bond of the starting material nih.gov. These pyrazolines can be subsequently oxidized to the corresponding pyrazoles nih.gov.

| Reactant | Reagent | Product |

| N-Substituted 3-styrylpyrazole | o-benzoquinodimethane | 3-[2-(3-aryl-1,2,3,4-tetrahydronaphthyl)]-5-(2-hydroxyphenyl)-1-phenylpyrazole |

| (E,E)-cinnamylideneacetophenone | Diazomethane | 3-benzoyl-4-styryl-2-pyrazoline |

Introduction of Exocyclic C=N Bonds (Schiff Bases)

The introduction of an exocyclic C=N bond is readily achieved through the condensation of a pyrazole-4-carbaldehyde with a primary amine to form a Schiff base (imine). Specifically, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be reacted with various aromatic amines in ethanol, often with a catalytic amount of acetic acid, to yield the corresponding Schiff bases. This reaction is generally high-yielding and provides a straightforward method for introducing diverse functionality onto the pyrazole core via the amine component.

| Reactants | Reagents and Conditions | Product |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Aromatic amine | Ethanol, Acetic acid (cat.), Reflux | (E)-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivative |

Reactivity of Exocyclic C=N Bonds

Schiff bases derived from pyrazole-4-carbaldehydes are versatile intermediates. The imine bond is susceptible to nucleophilic attack and can be reduced to form secondary amines.

Reduction: The C=N bond of the Schiff base can be selectively reduced to a C-N single bond. A variety of reducing agents can be employed for this transformation. For example, borane-pyridine complexes are effective for the reduction of Schiff bases to their corresponding secondary amines, a reaction that can often be carried out under mild conditions. This transformation is valuable for creating more flexible linkages and introducing new stereocenters.

In Depth Spectroscopic Characterization and Structural Elucidation Studies of 3 4 Nitrophenyl 5 Phenyl 1h Pyrazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be elucidated.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the phenyl group, and the 4-nitrophenyl group. The proton on the pyrazole ring (C4-H) typically appears as a singlet in the aromatic region. For a similar derivative, 1-phenyl-3-(4-nitrophenyl)-5-(4-methoxyphenyl)pyrazole, the pyrazole proton resonates at δ 7.11 ppm. The protons of the phenyl group at the 5-position will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The protons of the 4-nitrophenyl group at the 3-position will present as two distinct doublets due to the strong electron-withdrawing effect of the nitro group, creating an AA'BB' system. These are typically observed further downfield, for instance, in 1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5(4H)-one, the nitrophenyl protons appear as doublets at δ 8.28 and 8.10 ppm nih.gov. The N-H proton of the pyrazole ring is expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazole ring are expected to resonate at distinct chemical shifts. For a related compound, 1-phenyl-3-(4-nitrophenyl)-5-(4-methoxyphenyl)pyrazole, the pyrazole carbons C3, C4, and C5 were observed at δ 150.6, 106.9, and 144.9 ppm, respectively. The carbon atom attached to the nitro group (C-NO₂) in the 4-nitrophenyl ring is significantly deshielded and is expected to appear at a downfield chemical shift, typically around δ 147-149 ppm nih.gov. The other aromatic carbons of the phenyl and nitrophenyl rings will appear in the characteristic region of δ 120-140 ppm.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole C4-H | ~ 7.1 | ~ 107 |

| Phenyl-H | 7.2 - 7.8 (m) | 125 - 130 |

| 4-Nitrophenyl-H (ortho to NO₂) | ~ 8.1 - 8.3 (d) | 124 - 125 |

| 4-Nitrophenyl-H (meta to NO₂) | ~ 7.9 - 8.1 (d) | 129 - 130 |

| Pyrazole N-H | Variable (br s) | - |

| Pyrazole C3 | - | ~ 150 |

| Pyrazole C5 | - | ~ 145 |

| Phenyl C-ipso | - | ~ 130 |

| 4-Nitrophenyl C-ipso | - | ~ 136 |

| 4-Nitrophenyl C-NO₂ | - | ~ 148 |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Confirming Functional Groups and Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural features.

The presence of the N-H group in the pyrazole ring is expected to give rise to a stretching vibration in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings are anticipated to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce several bands in the 1450-1600 cm⁻¹ region. A key diagnostic feature is the presence of the nitro group (NO₂), which exhibits two strong characteristic stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹ nih.gov. For instance, in the related compound 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, these bands are observed at 1518 cm⁻¹ and 1334 cm⁻¹ researchgate.net. The C=N stretching vibration of the pyrazole ring is expected to appear in the region of 1590-1650 cm⁻¹ scielo.brmdpi.com.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C=N Stretch (pyrazole) | 1590 - 1650 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. The molecular formula of this compound is C₁₅H₁₁N₃O₂, giving it a molecular weight of approximately 265.27 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 265.

The fragmentation of pyrazole derivatives under electron ionization (EI) typically involves the cleavage of the pyrazole ring and the loss of substituents. For this compound, key fragmentation pathways are expected to include:

Loss of the nitro group: A fragment corresponding to the loss of NO₂ (46 Da) from the molecular ion, resulting in a peak at m/z 219.

Loss of the phenyl group: Cleavage of the bond between the pyrazole ring and the phenyl group, leading to the loss of a phenyl radical (77 Da) and a fragment at m/z 188, or the formation of a phenyl cation at m/z 77.

Cleavage of the pyrazole ring: The pyrazole ring can undergo complex fragmentation, leading to various smaller charged fragments. Common losses include HCN (27 Da) and N₂ (28 Da).

A detailed analysis of the fragmentation pattern can provide conclusive evidence for the proposed structure.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Origin |

| 265 | [C₁₅H₁₁N₃O₂]⁺ | Molecular Ion (M⁺) |

| 219 | [M - NO₂]⁺ | Loss of nitro group |

| 188 | [M - C₆H₅]⁺ | Loss of phenyl group |

| 115 | [C₉H₇]⁺ | Naphthalene cation (rearrangement) |

| 102 | [C₇H₄N]⁺ | Phenylnitrile cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) and molar absorptivity (ε) provide insights into the electronic structure and extent of conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system formed by the pyrazole ring and the two aromatic substituents. A study on 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) synthesized via a microwave-assisted reaction reported an absorption band at 316 nm in ethanol (B145695) researchgate.net. The fluorescence spectrum of this compound in ethanol showed three distinct emission bands around 411 nm, 436 nm, and 463 nm researchgate.net. The electronic spectrum of a similar dihydro derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, in methanol (B129727) exhibited three absorption bands at approximately 277, 245, and 220 nm, which were assigned to n-π, π-π, and n-σ* transitions, respectively mdpi.com. The presence of the extended π-system in this compound suggests that the π → π* transitions will be the most intense.

Interactive Data Table: Electronic Transitions and Spectroscopic Data for this compound

| Spectroscopic Parameter | Reported Value | Solvent | Transition Type |

| λ_max (absorption) | 316 nm | Ethanol | π → π* |

| λ_em (emission) | 411 nm, 436 nm, 463 nm | Ethanol | Fluorescence |

X-ray Crystallography for Elucidating Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on related structures)

| Crystallographic Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pnma |

| Dihedral Angle (Pyrazole/Phenyl) | Variable, influenced by packing |

| Dihedral Angle (Pyrazole/Nitrophenyl) | Variable, influenced by packing |

| Intermolecular Interactions | π-π stacking, C-H···N or N-H···O/N hydrogen bonds |

Computational Chemistry and Theoretical Investigations of 3 4 Nitrophenyl 5 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully used to analyze the molecular geometries, spectroscopic properties, and electronic characteristics of pyrazole (B372694) derivatives. nih.govasianpubs.org Calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), to optimize molecular geometries and predict various properties. asianpubs.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. unar.ac.id

For pyrazole derivatives, FMO analysis helps in understanding their electronic properties and reactivity. In studies of related compounds, such as N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, DFT calculations have been used to determine HOMO-LUMO energies and other reactivity descriptors. asianpubs.org These descriptors, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness, provide a quantitative measure of the molecule's reactive nature. asrjetsjournal.org

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.52 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.81 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.71 |

| Ionization Potential (I) | -EHOMO | 6.52 |

| Electron Affinity (A) | -ELUMO | 2.81 |

| Global Hardness (η) | (I - A) / 2 | 1.85 |

| Global Softness (S) | 1 / (2η) | 0.27 |

| Electronegativity (χ) | (I + A) / 2 | 4.66 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.66 |

| Electrophilicity Index (ω) | μ2 / (2η) | 5.87 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. asrjetsjournal.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. acu.edu.in

In pyrazole derivatives containing nitro groups, MEP analysis consistently identifies the oxygen atoms of the nitro group as the region of most negative potential, making them strong centers for electrophilic interactions. nih.govunar.ac.id Conversely, the hydrogen atoms of the pyrazole ring and phenyl groups often exhibit positive potential, indicating them as sites for nucleophilic interactions. acu.edu.in This mapping helps in understanding intermolecular interactions, such as how a molecule might interact with a biological receptor. researchgate.net

Theoretical vibrational frequency analysis, performed using DFT calculations, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. derpharmachemica.comnih.gov By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can predict the positions of vibrational bands corresponding to specific functional groups and modes of vibration, such as stretching, bending, and deformation. derpharmachemica.com

For heterocyclic compounds like pyrazoles, this analysis allows for the precise assignment of vibrations associated with the pyrazole ring, as well as substituents like phenyl and nitrophenyl groups. derpharmachemica.com For instance, C-H stretching vibrations of aromatic rings are typically predicted in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching vibrations occur at lower frequencies. derpharmachemica.com A high degree of correlation between the calculated and experimental vibrational frequencies serves to validate the computed molecular geometry. derpharmachemica.com

Molecular Docking Simulations to Predict Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This in silico method is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and interaction mode within the active site of a biological target. nih.gov For pyrazole derivatives, docking studies have been instrumental in evaluating their potential as inhibitors of various enzymes, such as kinases and cyclooxygenases. nih.govdergipark.org.tr

Docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol) or a dock score, to estimate the binding affinity between a ligand and a protein. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net Studies on various pyrazole-based compounds have demonstrated their ability to fit deeply within the binding pockets of protein targets like receptor tyrosine kinases and cyclin-dependent kinases (CDK2). researchgate.netnih.gov

The results of these simulations provide a theoretical framework that can guide the rational design of new, more potent inhibitors based on the pyrazole scaffold. nih.gov For example, docking studies of pyrazole-chalcone conjugates against the tubulin protein revealed binding energies ranging from -48.34 to -91.43 kcal/mol, suggesting a high affinity for the target. nih.gov

| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Pyrazole-Thiadiazole Analog 1b | VEGFR-2 (2QU5) | -10.09 | CYS919, LYS868, GLU885 |

| Pyrazole-Thiadiazole Analog 2b | CDK2 (2VTO) | -10.35 | LEU83, ILE10, LYS33 |

| Pyrazole-Chalcone Conjugate 5o | Tubulin (3E22) | -91.43 (dG bind) | CYS241, LEU248, ALA316, VAL318 |

| Pyrazole-Carboxamide 6a | hCA I | -8.3 | HIS94, HIS96, HIS119, THR199 |

| Pyrazole-Carboxamide 6a | hCA II | -8.9 | HIS94, HIS96, HIS119, THR199 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and biological activity. The primary interactions observed in docking studies of pyrazole derivatives include:

Hydrogen Bonding: These are critical for anchoring the ligand within the active site. The nitrogen atoms of the pyrazole ring, as well as oxygen atoms from nitro or carbonyl substituents, can act as hydrogen bond acceptors, forming bonds with amino acid residues like lysine, asparagine, and threonine. dergipark.org.trnih.gov

Hydrophobic Interactions: The phenyl rings of the pyrazole scaffold frequently engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, alanine, and phenylalanine. nih.gov

Pi-Interactions: The aromatic nature of the pyrazole and phenyl rings facilitates various pi-stacking (pi-pi T-shaped, pi-pi stacked) and pi-alkyl interactions with aromatic and aliphatic residues in the binding pocket. nih.gov

For instance, docking studies of pyrazole carboxamides with human carbonic anhydrase (hCA) isoforms revealed that phenyl substituents interact with apolar residues like Phe131, Val135, and Pro202 at the entrance of the active site, while the sulfonamide moiety coordinates with the catalytic zinc ion. nih.gov The analysis of these interactions is fundamental to understanding the mechanism of inhibition and for optimizing the structure of potential drug candidates.

Quantum Chemical Prediction of Optical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the optical characteristics of molecules. These methods provide a theoretical framework to understand and quantify properties like nonlinear optical response and photophysical behavior.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Theoretical studies on pyrazole derivatives have highlighted their potential as promising materials for nonlinear optical (NLO) applications. The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. In 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole, the nitro group (-NO2) acts as a strong electron acceptor, which is a key feature for enhancing NLO properties.

Quantum chemical calculations on similar pyrazole derivatives have demonstrated that the presence of a nitro group significantly enhances the first-order hyperpolarizability (β), a measure of the second-order NLO response. For instance, studies on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have shown that the hyperpolarizability (β₀) values can be substantial, indicating good NLO properties. The strategic placement of electron-withdrawing groups like the nitro group is crucial for maximizing this effect.

While specific calculated values for this compound are not extensively reported in the literature, data from closely related compounds underscore the potential of this molecule. The table below presents typical calculated NLO parameters for a pyrazole derivative featuring a nitro group, illustrating the order of magnitude for these properties.

| Parameter | Symbol | Calculated Value (a.u.) | Unit Conversion (esu) |

|---|---|---|---|

| Dipole Moment | μ | ~5-8 | ~12.7-20.3 x 10-18 |

| Polarizability | α | ~200-300 | ~29.6-44.4 x 10-24 |

| First-Order Hyperpolarizability | β | ~1000-2000 | ~8.6-17.2 x 10-30 |

Note: The values presented are illustrative and based on computational studies of similar nitro-containing pyrazole derivatives. The exact values for this compound would require specific theoretical calculations.

Photophysical Insights: Fluorescence and Luminescence Characteristics

The photophysical properties of this compound (NPP) have been investigated, revealing its fluorescent and luminescent characteristics. Experimental and theoretical studies provide a picture of its behavior upon excitation with light.

In an ethanol (B145695) solvent, this compound exhibits a distinct absorption band at approximately 316 nm. Following absorption of light, the molecule transitions to an excited state and subsequently relaxes, emitting light in the form of fluorescence. The fluorescence spectrum of this compound in ethanol is characterized by three distinct emission bands centered around 411 nm, 436 nm, and 463 nm researchgate.net. This structured emission spectrum suggests the presence of multiple vibronic transitions from the first excited singlet state to the ground state.

The presence of the pyrazole core, combined with the phenyl and nitrophenyl substituents, contributes to a conjugated π-electron system that is responsible for these photophysical properties. Theoretical calculations, such as TD-DFT, can model the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing a theoretical basis for the observed absorption and emission spectra. These calculations help in understanding the nature of the electronic transitions and the charge distribution in the excited state.

Molecular Dynamics (MD) Simulations to Explore Conformational Stability and Dynamics (Computational)

MD simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility, preferred conformations, and the energy barriers between different conformational states.

For a molecule like this compound, key conformational features of interest would include the dihedral angles between the pyrazole ring and the two phenyl rings. The rotation around the single bonds connecting these rings can lead to different spatial arrangements, which in turn can influence the molecule's electronic and optical properties. A study on a similar compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, revealed that the benzene ring is twisted with respect to the pyrazole ring, with a dihedral angle of 31.38 (12)° nih.govresearchgate.net.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing it to evolve over a period of nanoseconds or even microseconds. Analysis of the resulting trajectory could reveal:

Stable Conformations: Identifying the most frequently adopted shapes of the molecule.

Conformational Transitions: Observing how the molecule transitions between different stable conformations.

Flexibility: Quantifying the degree of movement in different parts of the molecule, such as the rotation of the phenyl and nitrophenyl groups.

Solvent Effects: Understanding how the surrounding solvent molecules influence the conformational preferences.

Such computational studies are invaluable for building a comprehensive understanding of the structure-property relationships in this class of compounds.

Preclinical Biological Research and Mechanistic Studies of 3 4 Nitrophenyl 5 Phenyl 1h Pyrazole Derivatives in Vitro and in Silico

Anti-Inflammatory Investigations (In Vitro and Preclinical Models)

The anti-inflammatory properties of pyrazole (B372694) derivatives have been a primary focus of research. nih.govacademicstrive.com These studies explore the various pathways through which these compounds may exert their effects, including the inhibition of key enzymes and the modulation of inflammatory signaling cascades.

Cyclooxygenase (COX) Inhibition Mechanisms (In Vitro)

A significant mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis. mdpi.com Research into pyrazole derivatives has revealed their potential to act as COX inhibitors. Some derivatives have shown selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov The selective inhibition of COX-2 is a desirable characteristic as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. The binding of these pyrazole derivatives to the COX enzyme is often a two-step process, beginning with a reversible binding followed by a time-dependent transition to a more tightly bound state. acs.org

Lipoxygenase (LOX) Inhibition Pathways (In Vitro)

In addition to the COX pathway, the lipoxygenase (LOX) pathway plays a critical role in the inflammatory process by producing leukotrienes. nih.govmdpi.com Certain pyrazole derivatives have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in this pathway. mdpi.combiorxiv.org The inhibition of 5-LOX can lead to a reduction in the production of pro-inflammatory leukotrienes. nih.govresearchgate.net Some studies have explored derivatives with dual COX/LOX inhibitory activity, which could offer a broader spectrum of anti-inflammatory effects. nih.gov The structure-activity relationship studies of these compounds often highlight the importance of specific chemical groups in determining their inhibitory potency against LOX enzymes. biorxiv.org

Modulation of Inflammatory Cytokines and NF-κB Suppression (In Vitro)

The inflammatory response is also mediated by a complex network of cytokines and transcription factors, with nuclear factor-kappa B (NF-κB) playing a central role. Research has shown that some pyrazole derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov By inhibiting the NF-κB signaling pathway, these compounds can suppress the expression of genes involved in inflammation.

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. Some studies have investigated the ability of pyrazole derivatives to inhibit protein denaturation in vitro. scholarsresearchlibrary.com This is considered a valuable screening method for potential anti-inflammatory agents. A study on 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives demonstrated their ability to prevent protein denaturation, with one of the most potent compounds being 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline. scholarsresearchlibrary.com

Anticancer Research (In Vitro Models)

Beyond their anti-inflammatory potential, derivatives of 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole are also being explored for their anticancer properties. In vitro studies using various human cancer cell lines have shown that these compounds can induce cell death and inhibit cell proliferation.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. These studies often utilize the MTT assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50). For instance, certain pyrazole derivatives have shown cytotoxic activity against human lung adenocarcinoma (A549) cells. mdpi.com Other research has demonstrated the efficacy of pyrazole compounds against pancreatic, breast, and cervical cancer cell lines. nih.gov Furthermore, some derivatives have been found to be more selective for leukemia cell lines, inducing apoptosis through the intrinsic pathway. acs.orgnih.gov The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). waocp.org

In Vitro Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | 220.20 µM | mdpi.com |

| 3,5-diphenyl-1H-pyrazole derivative (L2) | CFPAC-1 (Pancreatic) | 61.7 µM | nih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole derivative (L3) | MCF-7 (Breast) | 81.48 µM | nih.gov |

| GQN-B18-Me | H929 (Multiple Myeloma) | 7.97 µM | acs.org |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 µM (24h), 6.45 µM (48h) | waocp.org |

| Pyrazole-naphthalene derivative 168 | MCF-7 (Breast) | 2.78 µM | mdpi.com |

| Thiazolyl pyrazole carbaldehyde hybrid 181 | A549 (Lung) | 6.34 µM | mdpi.com |

| Thiazolyl pyrazole carbaldehyde hybrid 181 | MCF-7 (Breast) | 7.12 µM | mdpi.com |

| Thiazolyl pyrazole carbaldehyde hybrid 181 | HeLa (Cervical) | 9.05 µM | mdpi.com |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative 10e | K562 (Chronic Myeloid Leukemia) | 6.726 µM | nih.gov |

Inhibition of Kinase Targets (e.g., EGFR, VEGFR-2, CDK2, p38MAPK, Bruton kinase)

Derivatives of the pyrazole scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

VEGFR-2 and CDK-2 Inhibition: Certain N-mannich pyrazole-5-ol derivatives have demonstrated promising dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK-2). nih.gov For instance, compound 5a showed an IC₅₀ value of 0.267 µM for VEGFR-2 and 0.311 µM for CDK-2. nih.gov Similarly, compound 6b exhibited potent dual inhibition with an IC₅₀ of 0.2 µM against VEGFR-2 and 0.458 µM against CDK-2. nih.gov Another derivative, 4a , also displayed dual inhibitory effects with IC₅₀ values of 0.55 µM and 0.205 µM for VEGFR-2 and CDK-2, respectively. nih.gov The pyrazolo[3,4-d]pyrimidine nucleus is considered a promising scaffold for developing new VEGFR-2 inhibitors. nih.gov

CDK2 Inhibition: The pyrazole scaffold is a key feature in many potent and selective CDK2 inhibitors. nih.gov A series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors, with compounds 4 , 7a , 7d , and 9 showing the strongest inhibition, with IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 µM, respectively. nih.gov Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to the discovery of a new chemotype of CDK2 inhibitors. mdpi.com Among these, compound 15 was identified as the most potent, with a Kᵢ value of 0.005 µM. mdpi.com

Bruton's Tyrosine Kinase (BTK) Inhibition: Aminopyrazole carboxamide scaffolds have been identified as potent covalent inhibitors of Bruton's tyrosine kinase (BTK). acs.org Some derivatives have shown excellent kinome selectivity. acs.org By merging a pyrazolo[3,4-d]pyrimidine nucleus into a tricyclic skeleton, a compound designated as 33 was synthesized, which inhibited BTK with an IC₅₀ value of 75.6 nM and showed great selectivity over other kinases like EGFR. mdpi.com

Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinase Targets

| Compound | Target Kinase | IC₅₀ / Kᵢ (µM) | Source |

|---|---|---|---|

| 5a | VEGFR-2 | 0.267 | nih.gov |

| 5a | CDK-2 | 0.311 | nih.gov |

| 6b | VEGFR-2 | 0.2 | nih.gov |

| 6b | CDK-2 | 0.458 | nih.gov |

| 4a | VEGFR-2 | 0.55 | nih.gov |

| 4a | CDK-2 | 0.205 | nih.gov |

| 4 | CDK-2 | 3.82 | nih.gov |

| 7a | CDK-2 | 2.0 | nih.gov |

| 7d | CDK-2 | 1.47 | nih.gov |

| 9 | CDK-2 | 0.96 | nih.gov |

| 15 | CDK-2 | 0.005 (Kᵢ) | mdpi.com |

| 33 | BTK | 0.0756 | mdpi.com |

Molecular Interactions with Key Proteins (e.g., DNA Gyrase, Lanosterol 14α-demethylase, KEAP1-NRF2)

DNA Gyrase: DNA gyrase, an essential bacterial enzyme, is a validated target for antibacterial agents. nih.gov Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to this enzyme. nih.gov A series of designed pyrazole derivatives were evaluated for their inhibitory activity against the active site of bacterial DNA gyrase. ijbpas.comresearchgate.net Compounds 1c and 3c were identified as top candidates with binding energies of -9.12 kcal/mol and 8.12 kcal/mol, respectively. ijbpas.comresearchgate.net In another study, docking simulations of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives with the DNA gyrase of Staphylococcus aureus were performed. nih.gov The results for the most potent compound, 3k , revealed interactions with key amino acids ARG 144, GLY 85, and ARG 84 within the binding pocket, stabilized by two π-cation bonds and four hydrogen bonds. nih.gov

KEAP1-NRF2: The interaction between Kelch-like ECH-Associated Protein 1 (KEAP1) and Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) is a key target for activating cytoprotective responses to oxidative stress. nih.govacs.org Small molecules that disrupt this protein-protein interaction are of significant therapeutic interest. nih.gov A fragment-based screening approach led to the identification of pyrazole carboxylic acid hits that could be optimized using structure-based drug design. digitellinc.com This resulted in a novel series of potent KEAP1 inhibitors with high target affinity and cell-based activity, demonstrating that pyrazole derivatives can effectively disrupt the KEAP1:NRF2 protein-protein interaction. nih.govacs.orgdigitellinc.com

Apoptosis Induction Pathways (In Vitro)

Pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple pathways.

One study on a series of pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) found that the compound 3f was the most active. nih.govwaocp.org Treatment with 3f provoked apoptosis accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased caspase-3 activity. nih.govwaocp.org

Another study focusing on new carbonitrile-substituted pyrazole-tosyl amide derivatives demonstrated that compounds 9d , 9e , and 9f had significant antiproliferative effects on breast cancer cells. nih.gov These compounds were found to induce apoptosis by significantly inhibiting the levels of the anti-apoptotic protein BCL-2 and increasing the activity of the apoptotic protein Caspase-3 in MDA-MB-231 and MCF-7 cells. nih.govresearchgate.net Molecular docking studies confirmed that these selected compounds have a high binding affinity towards the active sites of both BCL-2 and Caspase-3. nih.govresearchgate.net

Further research has shown that pyrazole derivatives can induce apoptosis through the activation of both caspase-3 and caspase-9. researchgate.net The activation of these caspases suggests that the compounds can trigger apoptotic cancer cell death. researchgate.net Other mechanistic studies have revealed that different pyrazole derivatives can induce apoptosis through the activation of caspase-3 and PARP, downregulation of Bcl-2, and upregulation of BAX and p53. mdpi.com

Antimicrobial Efficacy (In Vitro Studies)

The pyrazole scaffold is a core component of many compounds exhibiting a wide range of antimicrobial activities.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Pyrazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A series of pyrazole-ciprofloxacin hybrids were tested, with several compounds showing potent activity. nih.gov For example, compounds 7a , 7b , 7d , 7g , and 7k exhibited a Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL against Staphylococcus aureus, which was twofold more active than the standard drug, ciprofloxacin. nih.gov

Other studies have reported on imidazo-pyridine substituted pyrazole derivatives that were more effective than ciprofloxacin against two Gram-positive and four Gram-negative bacterial strains, with Minimum Bactericidal Concentration (MBC) values below 1 µg/mL for most strains. nih.gov Quinoline-substituted pyrazoles also showed potent antimicrobial activity with MIC values in the range of 0.12–0.98 μg/ml against strains like S. aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov Furthermore, some 4-functionalized pyrazoles have shown moderate activity against Gram-positive bacteria. meddocsonline.org

Table 2: In Vitro Antibacterial Activity of Select Pyrazole Derivatives (MIC in µg/mL)

| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| 7a , 7b , 7d , 7g , 7k | S. aureus | 0.125 | - | - | nih.gov |

| 7c | - | - | P. aeruginosa | 2 | nih.gov |

| 7d | - | - | P. aeruginosa | 8 | nih.gov |

| Quinoline-substituted pyrazoles | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | - | - | nih.gov |

| Thiazolidinone-clubbed pyrazoles | - | - | E. coli | 16 | nih.gov |

| Bistrifluoromethyl compounds (e.g., 29 ) | Gram-positive bacteria | as low as 0.25 | - | - | nih.gov |

| Pyrazole-imidazole-triazole hybrids | S. aureus | low µmol/mL | E. coli, P. aeruginosa | low µmol/mL | nih.gov |

Antifungal Activity Against Fungal Species (e.g., Candida, Aspergillus niger)

The antimicrobial spectrum of pyrazole derivatives extends to various fungal pathogens. nih.gov A study involving pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives demonstrated good inhibitory effects on Candida tropicalis, Candida parapsilosis, and Candida glabrata strains. meddocsonline.org Additionally, newly synthesized nitro pyrazole-based thiazole derivatives were evaluated for their in vitro antifungal activity against Aspergillus niger, Aspergillus clavatus, and Candida albicans, with one compound showing remarkable activity against all tested fungal strains. meddocsonline.org

Antitubercular Activity (In Vitro)

Several classes of pyrazole derivatives have been identified as potent agents against Mycobacterium tuberculosis (Mtb). Pyrazole-ciprofloxacin hybrids showed considerable activity against Mtb H37Ra, with MIC values ranging from 0.5 to 64 µg/mL. nih.gov Compounds 7b and 7d from this series were the most active, with an MIC of 0.5 µg/mL. nih.gov

In a separate study, a series of 1,3,5-trisubstituted pyrazoles were tested against Mtb, with many exhibiting MIC values in the low micromolar range. nih.gov Specifically, compound 6 showed a good activity against Mtb with an MIC of 0.3 µM. nih.gov Whole-genome sequencing of resistant strains revealed mutations in the mmpL3 gene, identifying the Mycobacterium membrane protein Large 3 as a likely target for this series of compounds. nih.gov Other research has identified 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones as active agents against M. tuberculosis H37Rv, with some derivatives showing activity at MICs as low as 1.64 µg/mL. researchgate.net

Table 3: In Vitro Antitubercular Activity of Select Pyrazole Derivatives

| Compound/Derivative | Target Strain | MIC | Source |

|---|---|---|---|

| 7b | Mtb H37Ra | 0.5 µg/mL | nih.gov |

| 7d | Mtb H37Ra | 0.5 µg/mL | nih.gov |

| 7k | Mtb H37Ra | 1 µg/mL | nih.gov |

| 7q | Mtb H37Ra | 2 µg/mL | nih.gov |

| 6 | Mtb H37RV | 0.3 µM | nih.gov |

| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | M. tuberculosis H37Rv | 1.66 µg/mL | researchgate.net |

| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | M. tuberculosis H37Rv | 1.64 µg/mL | researchgate.net |

Antimalarial Activity (In Vitro)

The pyrazole core is a recognized scaffold in medicinal chemistry, with many derivatives showing potential as antimalarial agents. In vitro studies are crucial for the initial screening of these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research into 3,5-diaryl pyrazole derivatives has highlighted their antiplasmodial capabilities.

One study investigated a series of 5-anilino-3-arylpyrazoles, which share the core diaryl structure. The introduction of a 4-nitrophenyl group at the C-3 position of the pyrazole ring was found to significantly enhance antimalarial activity. Specifically, compound 2k (a 3-(4-nitrophenyl) derivative) was approximately twice as potent against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum when compared to its unsubstituted 3-phenyl analogue. mdpi.com Another potent compound from this series, 2l , which featured N-methylation, also demonstrated significant activity with IC50 values in the micromolar range against both parasitic strains. mdpi.com These findings underscore the importance of the 3-(4-nitrophenyl) moiety for antiplasmodial efficacy.

Table 1: In Vitro Antimalarial Activity of Selected 3-Aryl Pyrazole Derivatives

| Compound | 3-Aryl Substituent | IC50 (μM) vs. D10 (CQ-sensitive) | IC50 (μM) vs. W2 (CQ-resistant) |

|---|---|---|---|

| 2j | Phenyl | 40.11 | 22.34 |

| 2k | 4-Nitrophenyl | 20.34 | 12.41 |

| 2l | Phenyl (N-methylated) | 18.08 | 12.14 |

Data sourced from scientific literature. mdpi.com

Antioxidant Properties and Mechanisms (In Vitro Assays)

Derivatives of this compound have been evaluated for their antioxidant potential through various in vitro assays. Oxidative stress is implicated in numerous diseases, making the development of new antioxidant agents a significant area of research. The inherent chemical properties of the pyrazole nucleus, combined with specific substitutions on the phenyl rings, can confer potent free-radical scavenging abilities.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating the free-radical scavenging capacity of chemical compounds. In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals is measured spectrophotometrically.

Studies on structurally related 3,5-diaryl pyrazole and pyrazoline derivatives have demonstrated notable antioxidant activities. For instance, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, which are analogues of the core structure, were synthesized and tested. nih.gov Compounds within this series showed excellent radical scavenging activity in DPPH assays, with some derivatives exhibiting potency comparable to the standard antioxidant, ascorbic acid. nih.gov Similarly, other research has identified pyrazoline analogues that show moderate to potent activity in both DPPH and ABTS assays. niscpr.res.in For example, one study found that a bromo-substituted pyrazole derivative was a potent ABTS+ free-radical scavenger, while a chloro-substituted pyrazoline showed moderate DPPH scavenging activity. niscpr.res.in These results suggest that the electronic properties of substituents on the aryl rings are critical for modulating the antioxidant capacity of the pyrazole scaffold.

Table 2: Free-Radical Scavenging Activity of Selected Pyrazole Analogues

| Assay | Compound Type | Substituent | Activity Noted |

|---|---|---|---|

| DPPH | Chloro-substituted pyrazoline | Chloro | Moderate scavenging activity (65.80% inhibition) niscpr.res.in |

| ABTS | Bromo-substituted pyrazole | Bromo | Potent scavenging activity niscpr.res.in |

Enzyme Inhibition Studies (In Vitro)

The this compound scaffold has served as a foundation for the development of potent enzyme inhibitors. These derivatives have been investigated for their ability to target specific enzymes involved in various disease pathways.

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Research has shown that pyrazole derivatives can be effective α-amylase inhibitors.

A study focusing on the synthesis of novel pyrazole derivatives identified a compound, 5,5'-(1,4-phenylene)bis(1-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazol-3-amine) (referred to as compound B), which was produced from the reaction of a chalcone (B49325) with (4-nitrophenyl) hydrazine (B178648). ajchem-a.comajchem-a.com This compound demonstrated the most significant inhibitory efficacy in its series, with a maximum inhibition of 50% against α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.comajchem-a.com The inhibitory activity was found to be concentration-dependent. ajchem-a.comajchem-a.com

Table 3: In Vitro α-Amylase Inhibition by a this compound Analogue

| Compound | Structure | Maximum Inhibition (%) | Concentration |

|---|---|---|---|

| Compound B | 5,5'-(1,4-phenylene)bis(1-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazol-3-amine) | 50% | 75 µg/mL |

Data sourced from scientific literature. ajchem-a.comajchem-a.com

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B is a validated therapeutic approach for neurodegenerative conditions such as Parkinson's disease. nih.gov Several studies have explored pyrazole and pyrazoline derivatives as MAO inhibitors.

While many 3,5-diaryl pyrazoline derivatives show selectivity towards MAO-A, certain structural modifications can shift selectivity towards MAO-B. nih.govnih.gov For example, one study of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives found that the unsubstituted N1-pyrazoline ring (compound 4 ) resulted in selective and competitive inhibition of human MAO-B, with a Kᵢ value of 0.35 ± 0.02 μM. nih.gov This potency was comparable to the well-known MAO-B inhibitor selegiline (Kᵢ = 0.38 ± 0.01 μM). nih.gov

Table 4: In Vitro MAO-B Inhibitory Activity of a Pyrazoline Analogue

| Compound | Description | Kᵢ (μM) for hMAO-B | Selectivity |

|---|---|---|---|

| Compound 4 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | 0.35 ± 0.02 | Selective for MAO-B |

| Selegiline (Reference) | Standard MAO-B Inhibitor | 0.38 ± 0.01 | Selective for MAO-B |

Data sourced from scientific literature. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of the 3,5-diaryl pyrazole scaffold, including the this compound core, SAR analyses have provided valuable insights across different biological targets.

For Antimalarial Activity : The presence and position of electron-withdrawing groups on the aryl rings are critical. The introduction of a 4-nitrophenyl substituent at the C-3 position of the pyrazole ring significantly improves antiplasmodial potency compared to an unsubstituted phenyl ring. mdpi.com This suggests that the electronic properties conferred by the nitro group are crucial for the compound's interaction with its parasitic target. Furthermore, N-methylation of the pyrazole ring can also enhance activity. mdpi.com

For Antioxidant Activity : The radical scavenging capacity is highly dependent on the substituents on the aryl rings. SAR studies of related 3-(naphthyl)-1-phenyl-1H-pyrazole derivatives indicated that the ability to donate an electron or hydrogen atom is influenced by the electronic nature of the substituents. nih.gov The type of heterocyclic pharmacophore attached to the core structure also plays a role in modulating antioxidant effects. nih.gov

For Enzyme Inhibition :

MAO-B Inhibition : Selectivity between MAO-A and MAO-B is finely tuned by substitutions on the pyrazole ring. An unsubstituted N-1 position on the pyrazoline ring was shown to be a key determinant for MAO-B selectivity. nih.gov In contrast, the addition of bulky groups at the N-1 position, such as acetyl or thiocarbamoyl moieties, often leads to potent and selective MAO-A inhibition. nih.gov This indicates that the N-1 position is a critical interaction point within the enzyme's active site that governs isoform selectivity.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring at the 5-position. In vitro studies, particularly those investigating antimicrobial properties, have provided valuable insights into these structure-activity relationships.

A study on a series of 1-phenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline derivatives revealed that the nature of the substituent on the 5-phenyl ring plays a crucial role in determining the antibacterial and antifungal potency. proquest.com The research indicated that the presence of electron-withdrawing groups (such as chloro), electron-donating groups, and other electronegative groups on the benzene ring at the 5-position tended to increase the biological activity of the compounds. proquest.com

For instance, derivatives with a 2-chlorophenyl or a 4-chlorophenyl group at the 5-position exhibited notable inhibitory effects against various bacterial and fungal strains. proquest.com The specific findings from the antimicrobial screening of selected derivatives are summarized in the table below.

| Compound | 5-Phenyl Substituent | Biological Activity | Key Findings |

|---|---|---|---|

| 2a | 2-chlorophenyl | Antifungal | Showed maximum potency against Candida albicans. proquest.com |

| 2f | 4-chlorophenyl | Antibacterial & Antifungal | Demonstrated potent inhibitory effect against both bacterial and fungal species. proquest.com |

| 2h | Unspecified | Antibacterial & Antifungal | Exhibited potent inhibitory effects against both bacterial and fungal species. proquest.com |

| 2i | Unspecified | Antibacterial & Antifungal | Showed potent inhibitory effects against both bacterial and fungal species and maximum potency against C. albicans. proquest.com |

| 2j | Unspecified | Antibacterial | Found to have moderate potency against Escherichia coli. proquest.com |

Electronic and Steric Effects of the Nitrophenyl and Phenyl Moieties

The inherent chemical features of the 4-nitrophenyl group at the 3-position and the phenyl group at the 5-position are fundamental to the biological activity of this class of pyrazole derivatives.

The 4-nitrophenyl moiety is characterized by the strong electron-withdrawing nature of the nitro (NO₂) group. This electronic effect significantly influences the charge distribution across the entire molecule. unar.ac.id In silico studies, such as molecular electrostatic potential (MEP) analysis, have indicated that the nitro group, along with other electronegative atoms, can act as a center for electrophilic attacks. unar.ac.id The presence of this electron-withdrawing group can enhance the ability of the pyrazole derivative to participate in interactions with biological macromolecules, which can be crucial for its mechanism of action. For example, in some pyrazoline analogs, the introduction of a p-nitro group into the aryl moiety resulted in compounds with significant anti-inflammatory, antimicrobial, and anticancer properties. ijfmr.com

Catalytic Applications and Coordination Chemistry of 3 4 Nitrophenyl 5 Phenyl 1h Pyrazole Ligands

Pyrazole (B372694) Derivatives as Ligands for Transition Metal Catalysis